ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
The introduction of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves exploring its chemical nature, which is closely related to benzofuran and thiophene derivatives. These compounds are significant in organic chemistry due to their versatile applications in the synthesis of pharmaceuticals, materials science, and as intermediates in various chemical reactions.
Synthesis Analysis
Synthesis of similar compounds involves cyclization reactions, interaction with amines, and the use of secondary amines or specific reagents to achieve the desired structural framework. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have been synthesized through reactions with secondary amines, leading to various derivatives depending on the reactant ratio (Vasileva et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied using techniques like IR, ^1H NMR, and MS spectra. These analyses help in determining the structure and confirming the synthesis of novel compounds, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate (Tang Li-jua, 2015).
Scientific Research Applications
Chemical Reactivity and Synthesis
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates exhibit interesting chemical reactivity. For instance, they react with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, and their interaction with piperazine results in N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). These reactions highlight the potential for synthesizing diverse chemical structures using ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate as a starting point.
Antioxidant and Antibacterial Properties
A study on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed that these compounds, synthesized using a similar chemical structure, showed promising in vitro antioxidant and antibacterial activity. Compounds like 2a, 2c, 2e, and 2h demonstrated good chelating ability with Fe+2 ions, and compounds 2g and 2j exhibited good scavenging activity with DPPH free radicals (Shankerrao et al., 2013). This suggests potential applications in the development of new antioxidants and antibacterials.
Anti-HIV and Anticancer Applications
Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, derivatives of benzofuran, have shown significant in vitro anti-HIV-1 and HIV-2 activities in human T-lymphocyte cultures (Mubarak et al., 2007). Additionally, compounds structurally similar to ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate have been explored for their potential as apoptosis-inducing agents in breast cancer, showing promising in vitro and in vivo activity (Gad et al., 2020).
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, the future research in this area looks promising.
properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)14-9-12-7-5-6-8-13(12)23-14/h5-9H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPJJVGWJPGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
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